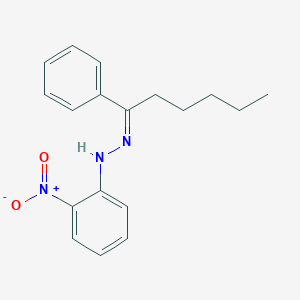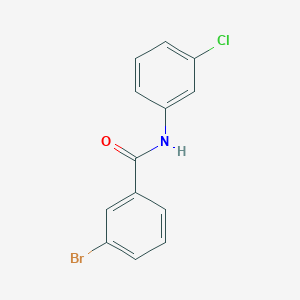
3-bromo-N-(3-chlorophenyl)benzamide
Descripción general
Descripción
“3-bromo-N-(3-chlorophenyl)benzamide” is a chemical compound with the molecular formula C13H9BrClNO. Its molecular weight is 310.574 . It is also known as Benzamide, N-(3-chlorophenyl)-3-bromo- .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C13H9BrClNO/c14-10-4-1-3-9 (7-10)13 (17)16-12-6-2-5-11 (15)8-12/h1-8H, (H,16,17) . This indicates that the molecule consists of two benzene rings, one of which is substituted with a bromo group and the other with a chloro group . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 310.574 g/mol . Other properties such as boiling point, melting point, solubility, and spectral data are not available in the literature.Aplicaciones Científicas De Investigación
Halogen-Involved Intermolecular Interactions
Research on benzamides, including structures similar to 3-bromo-N-(3-chlorophenyl)benzamide, focuses on halogen-mediated noncovalent interactions. These interactions play a critical role in the crystal packing of benzamide molecules in the solid state, as observed in a study where various benzamides were characterized using single-crystal X-ray diffraction (Mondal, Shukla, Biswas, & Chopra, 2018).
Theoretical Study of Crystal Structures
The crystal structures of benzamide derivatives, including 4-Chloro-N-(3-chlorophenyl)benzamide, have been studied theoretically. These studies compare the theoretical geometrical parameters with experimental X-ray diffraction data, helping to understand the molecular structure in detail (Panicker, Varghese, Mary, Krishnakumar, Harikumar, & Raju, 2010).
Synthesis and Spectroscopic Properties
The synthesis and spectroscopic properties of thiourea derivatives of benzamides, including those with halogen substitutions, have been explored. These studies provide insights into potential antibacterial and antimicrobial applications, especially in combating biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Methodologies in Organic Synthesis
Benzamides, including halogen-substituted compounds, are used in organic synthesis methodologies. For instance, copper-catalyzed intramolecular O-arylation methods utilize N-(2-halophenyl)benzamides for efficient synthesis of benzoxazoles, indicating their role as intermediates in organic synthesis (Wu, Zhang, Wei, Liu, Xie, Jiang, & Dai, 2014).
Anticonvulsant Activity
Research into benzamides also involves exploring their potential pharmacological activities. A study on benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety, including 3-bromo analogues, showed anticonvulsant activity (Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996). However, this application falls outside the non-pharmacological focus of your request.
Propiedades
IUPAC Name |
3-bromo-N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSBTVPSISSHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3834706.png)
![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3834712.png)
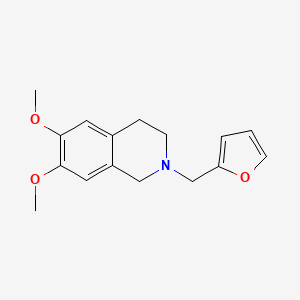
![6,6-dimethyl-6,6a-dihydrobenzo[c]acridin-7(5H)-one](/img/structure/B3834734.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}alanine](/img/structure/B3834740.png)
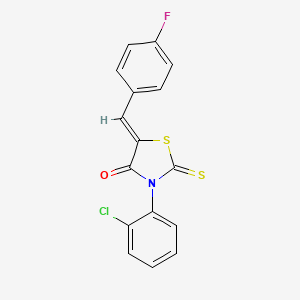
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3834752.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B3834753.png)
![4-methyl-2-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B3834755.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3834762.png)
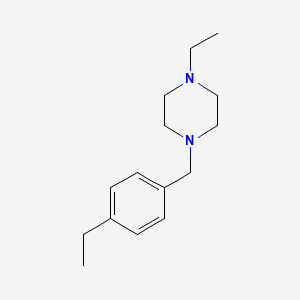
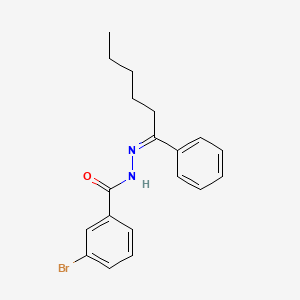
![2,4-dihydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3834794.png)
